3-Methyltetrahydrofuran-3-carbonitrile
Description
Tetrahydrofuran-3-carbonitrile (CAS RN: 14631-44-8), also referred to as 3-cyanotetrahydrofuran or oxolane-3-carbonitrile, is a five-membered cyclic ether derivative with a nitrile (-CN) substituent at the 3-position of the tetrahydrofuran (THF) ring. Its molecular formula is C₅H₇NO, and it is characterized by a combination of the THF ring’s solvent-like properties and the reactivity of the nitrile group, which enables participation in nucleophilic additions, cyclizations, and other transformations .
The compound is listed in specialty chemical catalogs (e.g., Biopharmacule Speciality Chemicals) as a research chemical, suggesting applications in organic synthesis, pharmaceutical intermediates, or agrochemical development .
Properties
IUPAC Name |
3-methyloxolane-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-6(4-7)2-3-8-5-6/h2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBGRFCRMZARSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyltetrahydrofuran-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a nitrile-containing alcohol, in the presence of a strong acid or base. The reaction conditions, including temperature and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and selectivity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyltetrahydrofuran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
Organic Synthesis
3-Methyltetrahydrofuran-3-carbonitrile serves as a versatile building block in organic synthesis. It can undergo various chemical transformations to produce more complex molecules, including pharmaceuticals and agrochemicals.
Key Transformations:
- Oxidation: Can yield carboxylic acids or ketones.
- Reduction: Can produce primary amines.
Drug Discovery
The compound's unique structure makes it an important intermediate in the development of new drugs. Its reactivity allows for the formation of diverse chemical entities that can interact with biological targets.
Mechanism of Action:
- In drug discovery, this compound may interact with enzymes or receptors, leading to desired biological effects. This interaction is crucial for the design of effective therapeutics.
Industrial Research
In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties. Its role as an industrial solvent further enhances its utility in various chemical processes.
Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
In vitro experiments demonstrated that the compound could reduce pro-inflammatory cytokine production in macrophages. This indicates its potential application in treating inflammatory diseases.
Cytotoxicity in Cancer Cells
Research involving cancer cell lines showed that this compound induced apoptosis in certain types of cancer cells, highlighting its potential role as an anticancer agent.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of derivatives of this compound. Modifications to the tetrahydrofuran ring have been shown to enhance biological activity, particularly against specific cancer cell lines and microbial pathogens.
Mechanism of Action
The mechanism by which 3-Methyltetrahydrofuran-3-carbonitrile exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In drug discovery, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Table 1: Key Properties of Tetrahydrofuran-3-carbonitrile and Analogues
Key Differences and Implications
(a) Ring Size and Substituent Effects
- Tetrahydrofuran-3-carbonitrile vs. The nitrile group further enhances electrophilicity at C-3, enabling selective modifications . 4-Methyltetrahydropyran’s larger ring size improves thermal stability, making it suitable as a solvent or stabilizer in industrial processes .
(b) Functional Group Diversity
- Tetrahydrofuran-3-carbonitrile vs. 2-Methyltetrahydrofuran-3-thiol :
- The nitrile group in the former facilitates reactions like hydrolysis to amides or reduction to amines, whereas the thiol group in the latter is prone to oxidation (forming disulfides) or metal coordination. The methyl group at C-2 in 2-methyltetrahydrofuran-3-thiol introduces steric hindrance, affecting regioselectivity in reactions .
(c) Aromatic vs. Non-Aromatic Systems
- 1,2-Thiazole-3-carbonitrile (aromatic thiazole) vs. Tetrahydrofuran-3-carbonitrile (non-aromatic ether): The aromatic thiazole ring confers planar rigidity and electronic delocalization, enhancing interactions in drug-receptor binding. In contrast, the THF ring’s flexibility allows conformational adaptability, useful in designing bioactive molecules with specific stereochemical requirements .
(d) Complexity and Bioactivity
- The pyrimidine-substituted tetrahydrofuran derivative () demonstrates how additional functional groups (e.g., hydroxy, heterocyclic substituents) expand utility in drug discovery. Its high melting point (315–318°C) suggests strong intermolecular forces, likely from hydrogen bonding and π-stacking, critical for solid-state stability in pharmaceuticals .
Research and Application Insights
- Tetrahydrofuran-3-carbonitrile: Limited data on its standalone applications suggest a role as a nitrile precursor in multicomponent reactions or transition-metal-catalyzed processes. Its stereoisomers (e.g., (3S)-tetrahydrofuran-3-carbonitrile) may have distinct biological activities .
- 1,2-Thiazole-3-carbonitrile : Highlighted for its use in medicinal chemistry, this compound’s nitrile group can act as a hydrogen-bond acceptor or participate in click chemistry, aiding in library synthesis for drug candidates .
Biological Activity
3-Methyltetrahydrofuran-3-carbonitrile (3-MTHF-CN) is a compound derived from 3-methyltetrahydrofuran (3-MTHF), which has garnered attention for its potential biological activities. This article explores the biological activity of 3-MTHF-CN, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
3-MTHF-CN is characterized by a tetrahydrofuran ring with a methyl group at the 3-position and a carbonitrile functional group. This structure contributes to its reactivity and potential interactions with biological systems.
Antioxidant Properties
Recent studies have indicated that compounds similar to 3-MTHF-CN exhibit significant antioxidant activity. The antioxidant capacity is often measured using assays such as the Ferric Reducing Antioxidant Power (FRAP) assay, which assesses the ability to reduce Fe(III) to Fe(II). While specific data on 3-MTHF-CN is limited, related compounds demonstrate increased antioxidant capacity with higher concentrations, suggesting a potential for similar activity in 3-MTHF-CN .
Antiproliferative Effects
Research into related compounds has shown promising antiproliferative effects against various cancer cell lines. For example, studies indicate that certain derivatives of tetrahydrofuran can inhibit cell proliferation in melanoma and other cancer types, with IC50 values often in the low micromolar range. This suggests that 3-MTHF-CN may also possess similar anticancer properties, warranting further investigation .
The mechanisms through which 3-MTHF-CN may exert its biological effects are not fully elucidated. However, it is hypothesized that the carbonitrile group could play a significant role in mediating interactions with biological targets, possibly influencing enzyme activity or receptor binding. For instance, carbonitrile-containing compounds have been shown to modulate various signaling pathways involved in cell survival and proliferation .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant properties of various carbonitrile derivatives, including those structurally similar to 3-MTHF-CN. Results indicated that these compounds effectively scavenged free radicals and reduced oxidative stress markers in vitro. The findings suggest that 3-MTHF-CN could be beneficial in mitigating oxidative damage in biological systems .
Case Study 2: Anticancer Activity
In another investigation, a series of tetrahydrofuran derivatives were screened for antiproliferative activity against human cancer cell lines. The study found that several compounds exhibited significant inhibition of cell growth, with some achieving IC50 values below 1 μM. This highlights the potential of 3-MTHF-CN as an anticancer agent .
Data Summary
| Biological Activity | Observed Effects | IC50 Values |
|---|---|---|
| Antioxidant Activity | Reduction of oxidative stress | Not specified |
| Antiproliferative Activity | Inhibition of cancer cell growth | <1 μM (various analogs) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
